Loline, 5,6-dehydro-N-acetyl-
Overview
Description
Loline, 5,6-dehydro-N-acetyl- is a member of the loline alkaloid family, which are bioactive natural products known for their insecticidal and insect-deterrent properties. These compounds are typically found in grasses infected by endophytic fungal symbionts of the genus Epichloë. The basic structure of loline alkaloids includes a saturated pyrrolizidine ring, a primary amine at the C-1 carbon, and an internal ether bridge joining two distant ring carbons .
Mechanism of Action
Target of Action
It is known that this compound is a type of loline alkaloid , which are often associated with the defense mechanisms of certain plants .
Mode of Action
As a loline alkaloid, it may interact with biological targets to exert its effects
Biochemical Pathways
Given its classification as a loline alkaloid, it may be involved in certain defensive biochemical pathways in plants .
Pharmacokinetics
Pharmacokinetics characterizes drug disposition in the body by studying the time-course of drug concentrations in biofluids and cell/tissue/organ samples and factors governing its ADME processes .
Result of Action
As a loline alkaloid, it may play a role in the defense mechanisms of certain plants .
Action Environment
As a natural product, its production and activity may be influenced by various environmental factors such as temperature, light, and the presence of other organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of loline alkaloids, including 5,6-dehydro-N-acetyl-loline, involves several key steps. One efficient synthesis route incorporates a Sharpless epoxidation, a Grubbs olefin metathesis, and an unprecedented transannular aminobromination, which converts an eight-membered cyclic carbamate into a bromopyrrolizidine . These steps are marked by a high degree of chemo- and stereoselectivity.
Industrial Production Methods: the production of these compounds in research settings often involves the use of high-purity solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .
Chemical Reactions Analysis
Types of Reactions: Loline, 5,6-dehydro-N-acetyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents for oxidation reactions, reducing agents for reduction reactions, and nucleophiles for substitution reactions. Specific conditions vary depending on the desired reaction and product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of loline, while substitution reactions can introduce different functional groups at specific positions on the loline structure .
Scientific Research Applications
Loline, 5,6-dehydro-N-acetyl- has several scientific research applications:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of alkaloids.
Biology: It is used to investigate the interactions between plants, fungi, insects, and bacteria.
Medicine: Its insecticidal properties make it a candidate for developing new pest control agents.
Comparison with Similar Compounds
- Loline
- N-formylloline
- N-methylloline
- N-acetylloline
Comparison: Loline, 5,6-dehydro-N-acetyl-, is unique due to the presence of a double bond between the C-5 and C-6 carbons, which is not found in other loline alkaloids. This structural difference may contribute to its distinct biological activity and reactivity .
Properties
IUPAC Name |
N-methyl-N-[(1R,3S,7S,8S)-2-oxa-6-azatricyclo[4.2.1.03,7]non-4-en-8-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-6(13)11(2)9-8-5-12-4-3-7(14-8)10(9)12/h3-4,7-10H,5H2,1-2H3/t7-,8+,9+,10+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZPZYGWKYFABR-SGIHWFKDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1C2CN3C1C(O2)C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C)[C@@H]1[C@H]2CN3[C@@H]1[C@@H](O2)C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80173044 | |
Record name | Loline, 5,6-dehydro-N-acetyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80173044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194205-01-1 | |
Record name | Loline, 5,6-dehydro-N-acetyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194205011 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Loline, 5,6-dehydro-N-acetyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80173044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.